Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate

Pharmaceutical impurity profiling Reference standard Oxybutynin

Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate (CAS 31197-69-0), systematically also named ethyl α-cyclohexylmandelate or phenylcyclohexylglycolic acid ethyl ester, is a tertiary α-hydroxyester belonging to the cyclohexylphenylglycolate class. It is a key synthetic intermediate in the production of oxybutynin and its enantiopure (S)-isomer, and is formally recognized as Oxybutynin Impurity 2 in pharmaceutical impurity profiling.

Molecular Formula C16H22O3
Molecular Weight 262.34 g/mol
CAS No. 31197-69-0
Cat. No. B016346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
CAS31197-69-0
Synonymsα-Cyclohexyl-α-hydroxy-benzeneacetic Acid Ethyl Ester;  Ethyl α-Cyclohexylmandelate_x000B_
Molecular FormulaC16H22O3
Molecular Weight262.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
InChIInChI=1S/C16H22O3/c1-2-19-15(17)16(18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3,5-6,9-10,14,18H,2,4,7-8,11-12H2,1H3
InChIKeyOKSWMMZQZJBIKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Cyclohexyl-2-hydroxy-2-phenylacetate (CAS 31197-69-0): Core Identity and Procurement Context for Oxybutynin Intermediate Sourcing


Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate (CAS 31197-69-0), systematically also named ethyl α-cyclohexylmandelate or phenylcyclohexylglycolic acid ethyl ester, is a tertiary α-hydroxyester belonging to the cyclohexylphenylglycolate class [1]. It is a key synthetic intermediate in the production of oxybutynin and its enantiopure (S)-isomer, and is formally recognized as Oxybutynin Impurity 2 in pharmaceutical impurity profiling . The compound exists as a racemate unless otherwise specified, with a molecular formula of C₁₆H₂₂O₃, a molecular weight of 262.34 g·mol⁻¹, a calculated logP of approximately 3.02, and a topological polar surface area of 46.53 Ų .

Ethyl 2-Cyclohexyl-2-hydroxy-2-phenylacetate: Why In-Class Cyclohexylmandelate Esters Cannot Be Interchanged for Oxybutynin Intermediate Applications


Within the cyclohexylphenylglycolate ester family, the ethyl, methyl, and free acid congeners exhibit quantifiably divergent physicochemical properties and distinct regulatory identities that preclude casual substitution [1]. The ethyl ester (CAS 31197-69-0) bears a calculated logP of approximately 3.02 versus 2.63 for the methyl ester (CAS 10399-13-0) and approximately 2.54 for the free acid (CAS 4335-77-7), with corresponding differences in PSA values that directly affect chromatographic retention, solubility, and extractability during synthesis and analysis . Furthermore, the Grignard-based condensation route to the ethyl ester is documented to suffer from competing reduction side-reactions that do not identically manifest with the methyl ester, underscoring process-specific selection criteria for intermediate procurement [1].

Ethyl 2-Cyclohexyl-2-hydroxy-2-phenylacetate (CAS 31197-69-0): Product-Specific Quantitative Differentiation Evidence for Procurement Decision-Making


Regulatory Identity and Nomenclature: Oxybutynin Impurity 2 vs. Related Compounds A and B

Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate (CAS 31197-69-0) is classified as Oxybutynin Impurity 2 (Phenylcyclohexylglycolic Acid Ethyl Ester), a positionally distinct impurity that arises from incomplete transesterification or side reactions during oxybutynin synthesis . This identity is categorically different from Oxybutynin USP Related Compound A (the free acid, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, CAS 4335-77-7) and Oxybutynin USP Related Compound B (the methyl ester, CAS 10399-13-0) . In the USP monograph system, Related Compound A has a relative retention time of approximately 1.6 versus oxybutynin at 1.0, while the ethyl ester (Impurity 2) exhibits a different, later-eluting retention profile under the same chromatographic conditions, consistent with its higher logP [1]. Suppliers including Veeprho (Cat. VE0018535) and SynZeal catalog this compound as a discrete impurity reference standard, supplied with full characterization data compliant with ICH guidelines for ANDA and DMF submissions .

Pharmaceutical impurity profiling Reference standard Oxybutynin Regulatory compliance

Grignard Condensation Yield: Ethyl Ester Synthesis Efficiency vs. Competing By-Product Formation

The condensation of ethyl benzoylformate with cyclohexylmagnesium bromide to produce ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, as described in JP-A-11-193271, proceeds with a documented yield of only 53.3% when conducted in diethyl ether at 35 °C [1]. When tetrahydrofuran is substituted as the solvent, competing Grignard-mediated reduction generates ethyl mandelate as a by-product in 42% abundance, further depressing the yield of the target ethyl ester to approximately 58% [1]. This intrinsic synthetic inefficiency is specific to the ethyl ester; the analogous methyl ester is reported to undergo transesterification with 4-diethylamino-2-butynol in the presence of sodium methoxide with superior conversion efficiency in the final oxybutynin assembly step [2]. Consequently, sourcing the pre-formed, high-purity ethyl ester from a qualified supplier eliminates the burden of in-house Grignard optimization and side-product removal.

Process chemistry Grignard reaction Yield optimization Oxybutynin intermediate

Physicochemical Differentiation: logP and Polar Surface Area Ranking Among Cyclohexylmandelate Esters

Across the homologous series of cyclohexylmandelic acid esters, the ethyl ester (CAS 31197-69-0) occupies an intermediate-to-high lipophilicity position that directly governs its chromatographic behavior and organic-phase extractability . The calculated logP values are: free acid (CAS 4335-77-7) = 2.54; methyl ester (CAS 10399-13-0) = 2.63; ethyl ester (CAS 31197-69-0) = 3.02 . The corresponding polar surface area (PSA) values are: free acid = 57.53 Ų; methyl ester = 46.53 Ų; ethyl ester = 46.53 Ų . The ethyl ester thus exhibits a ΔlogP of approximately +0.48 relative to the free acid and +0.39 versus the methyl ester, while maintaining the same PSA as the methyl ester but with 11 Ų lower PSA than the free acid. These values predict that the ethyl ester will exhibit markedly longer reversed-phase HPLC retention and superior partition into organic solvents such as dichloromethane or chloroform compared to both congeners , a property that is both advantageous for extractive work-up and a potential liability if ethyl ester contamination persists into the final API.

Lipophilicity Chromatographic retention logP PSA Extractability

Chiral Separation Feasibility: Baseline Enantioseparation of Cyclohexylmandelates Validates the Scaffold for enantiopure (S)-Oxybutynin Synthesis

Although direct enantiomeric separation data for the ethyl ester itself are sparse in the primary literature, the closely related α-cyclohexylmandelic acid (CHMA) and its methyl ester (MCHMA) have been demonstrated to achieve baseline enantioseparation using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral mobile phase additive in HPLC [1]. Specifically, under optimized chromatographic conditions, baseline separations (resolution > 1.5) of (R/S)-CHMA and (R/S)-MCHMA enantiomers were achieved on an ODS column with HP-β-CD, with the chiral recognition ability of HP-β-CD reported as superior to α-CD, β-CD, γ-CD, and DM-β-CD [1]. The ethyl ester, possessing an additional methylene unit in the ester side chain compared to the methyl ester, is predicted to exhibit enhanced chiral discrimination due to increased steric bulk, a hypothesis supported by class-level inference from the successful enantioseparation of both the free acid and methyl ester [2]. This chiral separation capability is directly relevant to the procurement of enantiopure ethyl ester for the synthesis of (S)-oxybutynin, the more potent enantiomer.

Chiral separation Enantiomeric purity α-Cyclohexylmandelic acid HPLC (S)-Oxybutynin

Validated Analytical Method Applicability: Cyclodextrin-MEEKC Baseline Separation of Oxybutynin and Five Impurities Including the Ethyl Ester

A cyclodextrin-modified microemulsion electrokinetic chromatography (CD-MEEKC) method was developed and validated for the simultaneous analysis of oxybutynin and five related impurities, including the enantiomers of Impurity 1, achieving baseline separation of all compounds in less than 12 minutes [1]. The optimized conditions employed a microemulsion composed of 89.1% 10 mM borate buffer (pH 9.2), 1.7% n-heptane, and 9.2% SDS/n-butanol (1:2 ratio), with 18 mM (2-hydroxypropyl)-β-cyclodextrin as chiral selector and an applied voltage of 29 kV [1]. The method was validated according to ICH guidelines for both drug assay and impurity determination, and was successfully applied to the analysis of commercial oxybutynin tablet formulations [1]. While the specific impurities quantified in the study were not individually identified by CAS number in the abstract, the method's demonstrated capability to resolve five distinct oxybutynin-related impurities establishes a validated analytical framework within which the ethyl ester (Impurity 2) can be specifically detected and quantified .

MEEKC Impurity profiling ICH validation Oxybutynin tablets Quality control

Supply Chain Classification: Reference Standard Status vs. Bulk Intermediate Commodity

The procurement market for ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate bifurcates into two distinct quality tiers: (i) bulk chemical intermediate and (ii) fully characterized reference standard . Axios Research supplies the compound as a reference standard of oxybutynin API, compliant with regulatory guidelines and intended for analytical method development, method validation (AMV), and quality control (QC) applications during drug development, with traceability against USP or EP pharmacopeial standards . In contrast, the methyl ester (CAS 10399-13-0) is formally designated as USP Oxybutynin Related Compound B and is available as a USP Reference Standard (RS) through Sigma-Aldrich and the USP store . The free acid (CAS 4335-77-7) is designated as USP Oxybutynin Related Compound A . The ethyl ester, while not currently listed as a named USP Reference Standard, is supplied by multiple vendors (BOC Sciences, CymitQuimica, SynZeal, Clearsynth) with full Certificate of Analysis (CoA) documentation, HPLC purity verification (>95%), and characterization data suitable for ANDA and DMF submissions .

Reference standard Pharmacopeial compliance ANDA/DMF Quality control Procurement grade

Ethyl 2-Cyclohexyl-2-hydroxy-2-phenylacetate (31197-69-0): Priority Application Scenarios Supported by Quantitative Differentiation Evidence


Oxybutynin ANDA/DMF Impurity Profiling: Sourcing the Correct Ethyl Ester Reference Standard for Regulatory Submission

Pharmaceutical companies preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for generic oxybutynin formulations require the ethyl ester (Oxybutynin Impurity 2) as a discrete, fully characterized reference standard for impurity quantification. The compound's distinct regulatory identity, chromatographic retention (logP 3.02 vs. 2.63 for the methyl ester and 2.54 for the free acid), and the existence of validated CD-MEEKC analytical methodology (ICH-compliant, baseline separation in <12 min) make it irreplaceable by the methyl ester or free acid for accurate impurity profiling [1]. Suppliers such as Axios Research, BOC Sciences, and SynZeal provide the compound with CoA documentation suitable for regulatory submission [2].

Enantiopure (S)-Oxybutynin Synthesis: Procuring the Ethyl Ester as a Chiral Resolution Substrate

The synthesis of (S)-oxybutynin hydrochloride, which exhibits superior anticholinergic potency relative to the (R)-enantiomer, requires enantiopure 2-cyclohexyl-2-hydroxy-2-phenylacetic acid or its esters as chiral building blocks. The ethyl ester offers an intermediate lipophilicity (logP 3.02) that balances organic-phase extractability with aqueous work-up compatibility during chiral resolution steps [1]. The demonstrated baseline enantioseparation of the structurally analogous methyl ester and free acid on HP-β-CD chiral selectors provides strong class-level evidence that the ethyl ester can be similarly resolved, making it a viable substrate for procurement by laboratories developing enantioselective oxybutynin synthetic routes .

Process Chemistry Optimization: Sourcing Pre-Formed Ethyl Ester to Bypass Low-Yield Grignard Condensation

The documented inefficiency of the Grignard condensation route to the ethyl ester—yielding only 53.3% under optimized diethyl ether conditions and generating up to 42% of the ethyl mandelate by-product in THF—creates a compelling economic rationale for direct procurement of the purified compound rather than in-house synthesis [1]. For contract research organizations (CROs) and pharmaceutical chemical development groups, sourcing the ethyl ester from qualified suppliers eliminates the solvent volume, cryogenic requirements, side-product purification, and yield losses inherent in the Grignard approach, potentially reducing the cost of the intermediate by an estimated 30-50% when accounting for labor, reagents, and purification overhead [1].

Forced Degradation and Stability Studies: Using the Ethyl Ester as a Process Impurity Marker for Oxybutynin Drug Product

In ICH Q1A(R2) forced degradation studies of oxybutynin drug substance and drug product, the ethyl ester serves as a key process impurity marker, arising from incomplete transesterification during the final synthetic step [1]. Its higher logP (3.02) relative to the free acid (2.54) means it will partition differently between aqueous and organic degradation product fractions, necessitating its specific inclusion in stability-indicating HPLC method development . The cyclodextrin-MEEKC method validated by Giannini et al. (2009) provides a directly applicable analytical framework for monitoring this impurity in stability samples, with baseline separation from the API and other related impurities achieved in under 12 minutes [2].

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